Cas no 29867-04-7 (1,4-Butanediamine,N1-(phenylmethyl)-)

1,4-Butanediamine,N1-(phenylmethyl)- structure
29867-04-7 structure
Product Name:1,4-Butanediamine,N1-(phenylmethyl)-
CAS No:29867-04-7
MF:C11H18N2
MW:178.274022579193
CID:256680
PubChem ID:152999
Update Time:2025-04-19

1,4-Butanediamine,N1-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Butanediamine,N1-(phenylmethyl)-
    • N'-benzylbutane-1,4-diamine
    • 1,4-Butanediamine, N-(phenylmethyl)-
    • 1,4-butanediamine, N~1~-(phenylmethyl)-
    • MFCD03161272
    • DTXSID20183980
    • N-Benzylputrescine
    • N-benzyl-1,4-butanediamine
    • 29867-04-7
    • N(1)-benzyl-1,4-butanediamine
    • SCHEMBL2107317
    • CHEMBL23145
    • AKOS010115143
    • OVCTWFIAXIDIJN-UHFFFAOYSA-N
    • N-Benzyl-1,4-diaminobutane
    • Inchi: 1S/C11H18N2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10,12H2
    • InChI Key: OVCTWFIAXIDIJN-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=CC=1)CCCCN

Computed Properties

  • Exact Mass: 178.14714
  • Monoisotopic Mass: 178.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • Density: 0.967
  • Boiling Point: 286.5°Cat760mmHg
  • Flash Point: 147.5°C
  • Refractive Index: 1.529
  • PSA: 38.05
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